2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide
Description
This compound is a benzofuran derivative featuring a 2,6-dichlorophenylmethylidene group at the C2 position, a 3-oxo-2,3-dihydrobenzofuran core, and an acetamide-linked ethoxy substituent at the C6 position. Benzofuran scaffolds are widely studied for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The acetamide moiety may enhance solubility and hydrogen-bonding capacity, critical for target binding and crystallinity .
Properties
IUPAC Name |
2-[[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c18-12-2-1-3-13(19)11(12)7-15-17(22)10-5-4-9(6-14(10)24-15)23-8-16(20)21/h1-7H,8H2,(H2,20,21)/b15-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYAHKSLINLQ-CHHVJCJISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetmycobacterial cytochrome P450 .
Mode of Action
It’s worth noting that similar compounds have been designed based on theeconazole moiety and evaluated for their in vitro antitubercular activity against M. tuberculosis H37Rv and multi-drug resistant (MDR) strains of Mycobacterium.
Biochemical Pathways
Similar compounds have been known to inhibit the binding of cholesterol at the receptor site of mycobacterial cyp 125.
Pharmacokinetics
The pharmacokinetics of similar compounds have been determined using non-compartment analysis.
Result of Action
Similar compounds have shown to haveantitubercular activity .
Biological Activity
The compound 2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide is a synthetic derivative with potential pharmacological applications, particularly in oncology and anti-inflammatory therapies. This article reviews its biological activity based on recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
- Molecular Formula : C17H16Cl2O3
- Molecular Weight : 349.22 g/mol
- Structural Characteristics : The compound features a benzofuran moiety, a dichlorophenyl group, and an acetamide functional group, contributing to its biological properties.
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in the context of its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Case Study : In vitro studies showed that the compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 µM, suggesting effective anticancer potential .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25.72 | Apoptosis induction |
| U87 | 45.2 | Cytotoxicity |
| LNCaP | 11.2 | Androgen receptor inhibition |
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX).
- Research Findings : At a concentration of 10 µM, it inhibited COX-2 activity by approximately 85.91%, with an IC50 value of 3.11 µM, indicating strong anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structural components of the compound significantly influence its biological activity. Modifications to the benzofuran and acetamide moieties can enhance or diminish efficacy:
- Dichlorophenyl Group : Enhances lipophilicity and cellular uptake.
- Acetamide Functionality : Essential for interaction with biological targets.
The proposed mechanisms by which this compound exerts its effects include:
- Apoptotic Pathways : Induction of programmed cell death in cancer cells.
- Enzyme Inhibition : Blocking COX enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with androgen receptors affecting tumor growth dynamics.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Key Structural and Hypothetical Properties of Selected Analogues
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Hypothetical Biological Activity | Hydrogen Bonding Potential |
|---|---|---|---|---|---|
| Target Compound | Dihydrobenzofuran | 2,6-Cl₂Ph-methylidene, acetamide | ~363.2 (calculated) | Anticancer, enzyme inhibition | High (amide, carbonyl) |
| Ethyl 7-chloro-5-(2-chlorophenyl)-...* | Benzodiazepine | 2-ClPh, ester, carbonyl | 377.22 | Anxiolytic (benzodiazepine class) | Moderate (ester, carbonyl) |
| 2,3-Dihydro-1-benzofuran-3-one derivatives | Dihydrobenzofuran | Varied halogenation | 200–400 | Antimicrobial, antioxidant | Variable |
Key Observations:
Core Structure Differences :
- The target compound’s dihydrobenzofuran core contrasts with the benzodiazepine core of the analogue in . Benzofurans are rigid and planar, favoring intercalation or enzyme binding, whereas benzodiazepines exhibit conformational flexibility for CNS receptor interactions.
Substituent Effects: The 2,6-dichlorophenyl group in the target compound may enhance lipophilicity and steric hindrance compared to mono-chlorinated analogues. This could improve membrane permeability but reduce solubility .
Hydrogen-Bonding Patterns :
- highlights that acetamide’s NH and CO groups can form robust hydrogen-bonding networks, influencing crystal packing and stability. In contrast, ester groups (e.g., ) primarily act as acceptors, leading to weaker intermolecular interactions.
Limitations of Available Evidence
’s discussion of hydrogen bonding and ’s structural data for a benzodiazepine derivative offer indirect insights but lack specificity. Further experimental studies (e.g., crystallography, SAR assays) are needed to validate comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
